

Synthetic Pathways for Long-Chain Dicarboxylic Acids: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dicarboxylic acid*

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Introduction

Long-chain dicarboxylic acids (LCDAs) are linear, aliphatic molecules with a carboxyl group at each end, typically containing 10 or more carbon atoms. These versatile bio-based chemicals are valuable building blocks for a wide range of industrial products, including high-performance polymers (such as polyamides and polyesters), lubricants, adhesives, and fragrances.

Furthermore, their unique structures make them of interest in the pharmaceutical industry for drug delivery systems and as precursors for active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the primary synthetic pathways to produce LCDAs, focusing on microbial fermentation and chemo-enzymatic methods.

Microbial Synthesis of Long-Chain Dicarboxylic Acids

Microbial fermentation is a prominent and sustainable method for producing LCDAs from renewable feedstocks like n-alkanes and fatty acids. The key metabolic pathway exploited for this biotransformation is the ω -oxidation pathway, which is endogenous to certain yeast species, most notably *Candida tropicalis*. Additionally, metabolic engineering has enabled the development of recombinant *Escherichia coli* strains capable of efficient LCDA production.

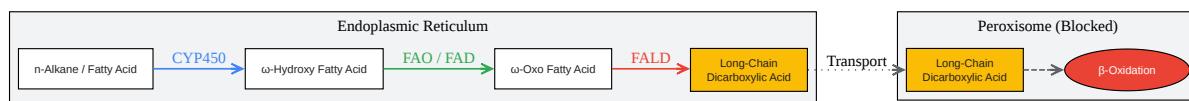
The ω -Oxidation Pathway

The ω -oxidation pathway facilitates the terminal oxidation of the methyl group of a fatty acid or n-alkane to a carboxylic acid, thereby forming a dicarboxylic acid. This multi-step enzymatic process occurs in the endoplasmic reticulum and involves the following key enzymes:

- Cytochrome P450 Monooxygenase (CYP450): Catalyzes the hydroxylation of the terminal methyl group to form a ω -hydroxy fatty acid.
- Fatty Alcohol Oxidase/Dehydrogenase (FAO/FAD): Oxidizes the ω -hydroxy fatty acid to the corresponding ω -oxo fatty acid.
- Fatty Aldehyde Dehydrogenase (FALD): Catalyzes the final oxidation of the ω -oxo fatty acid to the α,ω -dicarboxylic acid.

To enhance the accumulation of LCDAs, the competing β -oxidation pathway, which degrades fatty acids, is often genetically blocked in production strains.

Signaling Pathway: ω -Oxidation in Yeast



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Caption: The ω -oxidation pathway for long-chain dicarboxylic acid synthesis.

Quantitative Data from Microbial Production

The following table summarizes representative quantitative data from various microbial production systems for LCDAs.

Microorganism	Substrate	Product	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Candida tropicalis (Engineered)	Dodecane	Dodecane dioic acid (C12)	166	-	-	[1]
Candida tropicalis (Engineered)	Tridecane	Tridecane dioic acid (C13)	172	-	-	[2]
Candida tropicalis (Engineered)	Tetradecane	Tetradecane dioic acid (C14)	138	-	-	[1]
Wickerhamiella sorbophila (Engineered)	Methyl laurate	Dodecane dioic acid (C12)	92.5	-	0.83	[3] [4]
Escherichia coli (Engineered)	Myristic acid (C14)	Tetradecane dioic acid (C14)	0.410	-	-	[5] [6] [7] [8]

Experimental Protocols: Microbial Synthesis

Protocol 1: Fed-Batch Fermentation of *Candida tropicalis* for LCDA Production

This protocol describes a general procedure for the production of LCDAs using a genetically engineered strain of *Candida tropicalis* with a blocked β -oxidation pathway.

1. Inoculum Preparation

1.1. Prepare YEPD medium containing 20 g/L glucose, 20 g/L peptone, and 10 g/L yeast extract.[9] 1.2. Inoculate a single colony of the *Candida tropicalis* production strain into 50 mL of YEPD medium in a 250 mL flask. 1.3. Incubate at 30°C with shaking at 220 rpm for 12-16 hours.[9] 1.4. Use this seed culture to inoculate the fermentation medium.

2. Fermentation Medium

Prepare the basal fermentation medium with the following components per liter:

- Glucose: 62 g[9]
- $(\text{NH}_4)_2\text{SO}_4$: 1.5 g[9]
- KH_2PO_4 : 8 g[9]
- $\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$: 10.08 g[9]
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 6.15 g[9]
- Urea: 3 g[9]
- NaCl: 2 g[9]
- Vitamin B1: 0.2 g[9]
- Trace element solution: 1 mL

3. Fed-Batch Fermentation

3.1. Sterilize the fermenter containing the basal medium. 3.2. Inoculate the fermenter with the seed culture to an initial OD_{600} of approximately 0.5.[10] 3.3. Growth Phase: Maintain the temperature at 30°C and the pH at 5.5-6.5.[11] Provide aeration and agitation to maintain a dissolved oxygen level above 20%. 3.4. Conversion Phase: After an initial growth period (typically 12-24 hours), initiate the fed-batch process. 3.5. Substrate Feeding: Continuously or intermittently feed the n-alkane or fatty acid substrate (e.g., dodecane for C12 DCA). A sucrose feed can also be added to maintain cell viability and productivity.[12][13] 3.6. pH Control: During the conversion phase, incrementally increase the pH of the medium from approximately 7.2 to 8.1. This enhances DCA secretion and solubility.[1][14] 3.7. Monitoring: Monitor cell

growth (OD₆₀₀), substrate consumption, and DCA production using gas chromatography (GC) or high-performance liquid chromatography (HPLC). 3.8. Harvesting: After the desired fermentation time (typically 120-144 hours), harvest the fermentation broth for product recovery.

Protocol 2: Whole-Cell Biotransformation using Engineered *E. coli*

This protocol outlines the use of engineered *E. coli* expressing the ω -oxidation pathway for the conversion of fatty acids to LCDAs.

1. Strain and Plasmid Construction

1.1. Clone the genes encoding the key enzymes of the ω -oxidation pathway (e.g., CYP450, FAD, FALD) into an appropriate expression vector. 1.2. Transform the expression vector into a suitable *E. coli* host strain (e.g., BL21(DE3)).

2. Cell Culture and Induction

2.1. Grow the engineered *E. coli* strain in LB medium at 37°C with appropriate antibiotic selection. 2.2. When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

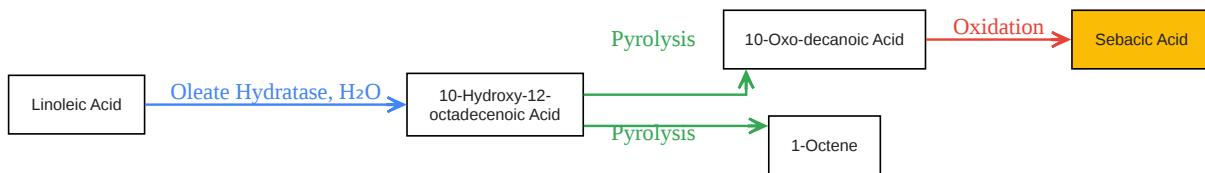
3. Whole-Cell Biotransformation

3.1. Harvest the induced cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.4). 3.2. Resuspend the cell pellet in the reaction buffer to a desired cell density. 3.3. Add the fatty acid substrate (e.g., 1 g/L myristic acid for C14 DCA) to the cell suspension.^{[5][6][7][8]} 3.4. To enhance product formation, supplement the reaction with a heme precursor (e.g., aminolevulinic acid) and a hydroxyl radical scavenger (e.g., thiourea).^{[5][6][7][8]} 3.5. Incubate the reaction mixture at 30°C with shaking for 20-48 hours. 3.6. Monitor the conversion of the fatty acid to the corresponding LCDA by GC or HPLC. 3.7. After the reaction, centrifuge the mixture to remove the cells and collect the supernatant for product purification.

Chemo-enzymatic Synthesis of Sebacic Acid (C10)

This pathway provides an alternative route to specific LCDAs, such as sebacic acid, from unsaturated fatty acids like linoleic acid.[15][16][17]

Reaction Pathway



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Caption: Chemo-enzymatic synthesis of sebacic acid from linoleic acid.

Experimental Protocol: Chemo-enzymatic Synthesis Protocol 3: Synthesis of Sebacic Acid from Linoleic Acid

This protocol is a three-step process involving an initial enzymatic hydration followed by chemical pyrolysis and oxidation.[15][16][17]

1. Enzymatic Hydration of Linoleic Acid

1.1. Prepare a reaction mixture containing linoleic acid in a suitable buffer (e.g., phosphate buffer, pH 6.5). 1.2. Add oleate hydratase enzyme to the mixture. The enzyme can be used as a whole-cell biocatalyst or as a purified enzyme. 1.3. Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation until the conversion to 10-hydroxy-12-octadecenoic acid is complete. Monitor the reaction progress by thin-layer chromatography (TLC) or GC. 1.4. Extract the product with an organic solvent and evaporate the solvent to obtain the crude hydroxy fatty acid.

2. Pyrolysis of 10-Hydroxy-12-octadecenoic Acid

2.1. Heat the crude 10-hydroxy-12-octadecenoic acid under vacuum. 2.2. The pyrolysis reaction will yield 1-octene and 10-oxo-decanoic acid. 2.3. Collect the products by distillation.

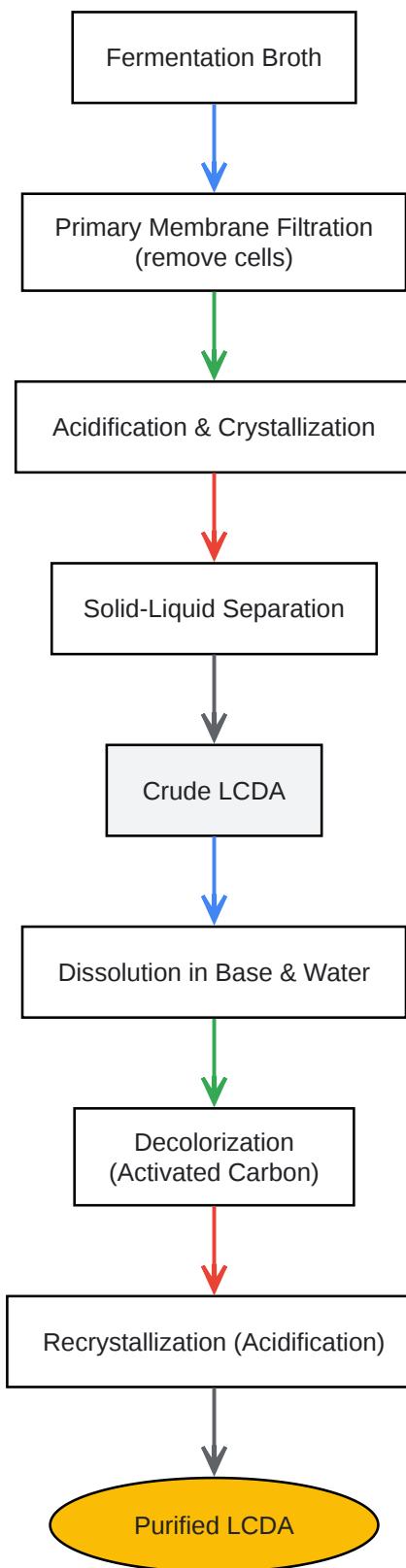
3. Oxidation of 10-Oxo-decanoic Acid

3.1. Dissolve the 10-oxo-decanoic acid in a suitable solvent. 3.2. Add a chemical oxidizing agent (e.g., hydrogen peroxide with a catalyst, or nitric acid) to the solution. 3.3. Heat the reaction mixture under controlled conditions to facilitate the oxidation of the aldehyde group to a carboxylic acid, forming sebamic acid. 3.4. After the reaction is complete, cool the mixture and crystallize the sebamic acid. 3.5. Filter, wash, and dry the purified sebamic acid.

Purification of Long-Chain Dicarboxylic Acids

The recovery and purification of LCDAs from the fermentation broth is a critical step to obtain a high-purity product. The following protocols describe common methods for purification.

Experimental Workflow: Purification



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Caption: A typical experimental workflow for the purification of LCDAs.

Protocol 4: Purification by Monosalt Crystallization

This method is effective for separating LCDAs from impurities such as proteins and coloring materials.[\[18\]](#)

- Initial Separation: Filter the fermentation broth to remove microbial cells and other solid debris.
- Monosalt Formation and Crystallization: 2.1. Adjust the pH of the filtrate to 6.2-7.0 with an acid. 2.2. Heat the solution to 85-100°C to dissolve the formed monosalt of the LCDA. 2.3. Cool the solution to induce crystallization of the monosalt. 2.4. Filter the crystals and wash the filter cake with water.
- Conversion to Dicarboxylic Acid: 3.1. Dissolve the monosalt filter cake in water. 3.2. Adjust the pH to 2.0-4.0 with an acid. 3.3. Heat the solution to 80-95°C to convert the monosalt to the dicarboxylic acid.
- Final Crystallization and Drying: 4.1. Cool the solution to crystallize the purified LCDA. 4.2. Filter the crystals, wash with water, and dry to obtain the final product.

Protocol 5: Decolorization using Activated Carbon

This protocol is used to remove colored impurities from the LCDA product.[\[18\]](#)

- Preparation: Dissolve the crude LCDA in a suitable solvent (e.g., water or an organic solvent) and heat the solution to 70-90°C.
- Activated Carbon Treatment: 2.1. Add powdered activated carbon to the hot solution (1-25 g per kg of LCDA). 2.2. Stir the suspension for 0.5-1.5 hours to ensure good contact.
- Removal of Activated Carbon: Filter the hot solution to remove the activated carbon. A filter aid may be used for efficient filtration.
- Product Recovery: Cool the filtrate to crystallize the decolorized LCDA. Filter, wash, and dry the final product.

By following these detailed protocols, researchers can effectively synthesize and purify long-chain dicarboxylic acids for various applications in research, industry, and drug development.

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